

Application Notes and Protocols for Solganal B Oleosum (Aurothioglucose)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solganal

Cat. No.: B1241724

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Introduction

Solganal B Oleosum is a trade name for aurothioglucose, a gold-containing compound formulated as a suspension in sesame oil for intramuscular injection.[1][2] Historically, it has been used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[3][4] Although its use has largely been superseded by newer therapies, aurothioglucose remains a compound of interest for research into the mechanisms of gold-based therapeutics and their effects on inflammatory and autoimmune processes.[3][5] These application notes provide detailed protocols for the preparation and experimental use of aurothioglucose in both in vitro and in vivo research settings.

Chemical Properties

Property	Value	Reference
Chemical Name	gold(1+);(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate	[6]
Molecular Formula	C6H11AuO5S	[2]
Molecular Weight	392.18 g/mol	[2]
CAS Number	12192-57-3	[7]
Formulation	Suspension in sesame oil	[1]

Mechanism of Action

The therapeutic effects of aurothioglucose are not entirely elucidated but are known to be multifaceted, primarily targeting immune system modulation.[3][7] The primary molecular target is Thioredoxin Reductase 1 (TrxR1), a key enzyme in cellular redox control.[7] Aurothioglucose is a potent inhibitor of TrxR1.[7] By inhibiting TrxR1, aurothioglucose can induce oxidative stress in immune cells, thereby suppressing their pro-inflammatory functions.[1]

Additionally, aurothioglucose has been shown to:

- **Inhibit NF-κB and AP-1 activity:** It acts as a functional antagonist of Interleukin-1 (IL-1), a key inflammatory cytokine, thereby inhibiting the activation of the transcription factors NF-κB and AP-1 which are crucial for the expression of pro-inflammatory genes.[8]
- **Modulate Macrophage and T-Cell Function:** Aurothioglucose can suppress the activity of macrophages and inhibit the proliferation of T-cells, both of which are key players in the inflammatory cascade of rheumatoid arthritis.[5][7]
- **Inhibit Lysosomal Enzymes:** It has been reported to inhibit the activity of lysosomal enzymes, which can contribute to tissue damage in inflammatory conditions.[3]

Quantitative Data

Table 1: In Vitro Activity of Aurothioglucose

Parameter	Cell Line/System	Value	Reference
IC50 (TrxR1 Inhibition)	HeLa cell cytosol	65 nM	[7]
NF-κB Inhibition	IL-1 induced CAT assay in NIH 3T3 cells	Effective inhibition observed	[8]
AP-1 Inhibition	IL-1 induced CAT assay in NIH 3T3 cells	Effective inhibition observed	[8]

Table 2: In Vivo Data for Aurothioglucose in Animal Models

Animal Model	Dosing Regimen	Observed Effect	Reference
Mouse	0.025 mg/g body weight	Significant and prolonged inhibition of thioredoxin reductase (TR) activity in all tissues examined.	[1]
Mouse	300 mg/kg, single intraperitoneal injection	Induction of hypothalamic obesity.	[7]
Rat	1 mg Au/kg, intravenous administration	Higher serum gold values compared to blood values, with infrequent cell-associated gold.	[9]
Rat (Rheumatoid Arthritis Model)	5-20 mg/week, intramuscular injection	Good clinical response in patients intolerant to sodium aurothiomalate.	[10]

Experimental Protocols

Protocol 1: Preparation of Aurothioglucose for In Vitro Use

Note: **Solganal** B Oleosum is an oily suspension and is not directly soluble in aqueous media. For in vitro experiments, it is crucial to either use a water-soluble form of aurothioglucose or to prepare a stock solution in an appropriate solvent.

Materials:

- Aurothioglucose (water-soluble powder, if available) or **Solganal** B Oleosum
- Dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free water
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure for Water-Soluble Aurothioglucose:

- Weigh the desired amount of aurothioglucose powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
- Vortex thoroughly until the powder is completely dissolved.
- Sterile-filter the solution using a 0.22 μm syringe filter into a new sterile tube.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage.

Procedure for **Solganal** B Oleosum (for use with a solvent):

- Carefully extract a precise volume of the **Solganal** B Oleosum suspension.
- To create a stock solution, dissolve the oily suspension in DMSO to a high concentration (e.g., 100 mM). Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

- Vortex vigorously to ensure a homogenous solution.
- Further dilute the stock solution in cell culture medium to the desired final concentrations for your experiment immediately before use.

Protocol 2: In Vitro NF- κ B Inhibition Assay

This protocol is adapted from a general NF- κ B reporter assay and can be used to evaluate the inhibitory effect of aurothioglucose on NF- κ B activation.

Materials:

- A muscle cell line (e.g., C2C12) stably expressing an NF- κ B luciferase reporter gene
- Cell culture medium (e.g., DMEM with 10% FBS)
- Aurothioglucose stock solution (prepared as in Protocol 1)
- TNF- α (Tumor Necrosis Factor-alpha)
- Luciferase Assay System
- 96-well white, clear-bottom plates
- Luminometer

Procedure:

- **Cell Seeding:** Seed the C2C12-NF- κ B reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** The next day, treat the cells with various concentrations of aurothioglucose (e.g., 0.1, 1, 10, 100 μ M). Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions). Incubate for 1-2 hours.
- **NF- κ B Activation:** Stimulate the cells with TNF- α (e.g., 10 ng/mL) to induce NF- κ B activation. Include an unstimulated control group. Incubate for 6-8 hours.

- **Luciferase Assay:** Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the Luciferase Assay System.
- **Data Analysis:** Normalize the luciferase readings to the TNF- α stimulated group (representing 100% activation). Calculate the percentage of inhibition for each concentration of aurothioglucose.

Protocol 3: In Vivo Administration of Aurothioglucose in a Mouse Model of Rheumatoid Arthritis

This protocol provides a general guideline for administering aurothioglucose in a collagen-induced arthritis (CIA) mouse model.

Materials:

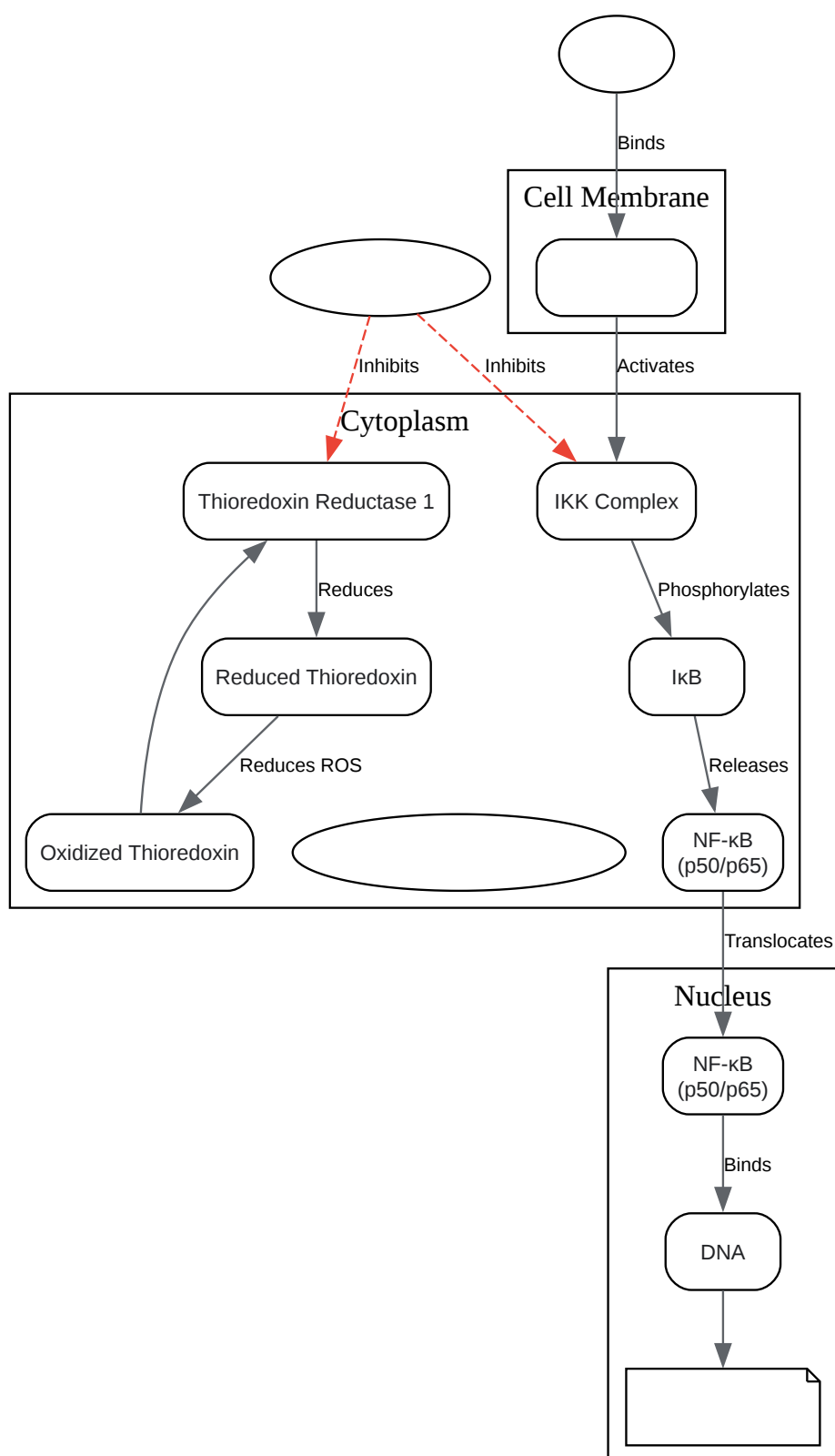
- **Solganal** B Oleosum (aurothioglucose in sesame oil)
- Collagen-Induced Arthritis (CIA) mouse model (e.g., DBA/1 mice)
- Sterile syringes and needles (27-gauge or smaller)

Procedure:

- **Induction of Arthritis:** Induce arthritis in the mice according to a standard CIA protocol. This typically involves immunization with type II collagen emulsified in complete Freund's adjuvant.
- **Treatment Initiation:** Begin treatment with aurothioglucose at the onset of clinical signs of arthritis (e.g., paw swelling and redness).
- **Dosage and Administration:**
 - Thoroughly mix the **Solganal** B Oleosum vial by gentle inversion to ensure a uniform suspension.
 - Administer aurothioglucose via intramuscular (IM) injection. The gluteal muscle is a common site.

- A typical therapeutic dose in mice can range from 1 to 10 mg/kg, administered weekly. The exact dose should be determined based on preliminary dose-ranging studies.
- Monitoring:
 - Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers), grip strength, and body weight.
 - At the end of the study, collect tissues (e.g., paws, spleen, lymph nodes) for histological analysis and measurement of inflammatory markers.
- Control Groups: Include a vehicle control group (sesame oil) and a positive control group (e.g., methotrexate).

Visualizations



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Caption: Proposed mechanism of action of Aurothioglucose.

Caption: General experimental workflow for Aurothioglucose.

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